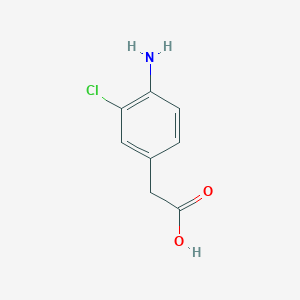

2-(4-Amino-3-chlorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Research on 2-(4-Amino-3-chlorophenyl)acetic acid and its derivatives has been conducted with a focus on their potential anti-inflammatory and immunosuppressive properties. These compounds, which include derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, have been synthesized and analyzed for their chemical structure and pharmacological activities. The studies have confirmed the structures of these compounds through elemental analysis and IR spectra, and some derivatives have shown promising anti-inflammatory and immunosuppressive activity .

Synthesis Analysis

The synthesis of various derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been explored in several studies. These derivatives have been obtained through different synthetic routes, including the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, leading to compounds with good anti-inflammatory and analgesic activities . Other methods involve reactions with thioglycolic acid and the synthesis of N-aralkylidene and N-aralkyl derivatives, which were determined based on elementary and spectral analyses .

Molecular Structure Analysis

The molecular structure of these derivatives has been a subject of interest in the research. For instance, the structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate was characterized by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment within the molecule . Similarly, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies, with the molecular structure and vibrational wavenumbers computed using HF and DFT methods .

Chemical Reactions Analysis

The chemical reactions of these derivatives have been studied to understand their properties and potential as pharmaceutical agents. The addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives have revealed new and unexpected details of the chemical properties of these compounds . Reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate have also been explored, leading to the formation of ketene dithioacetals and acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed through various techniques. Gas-liquid chromatography and mass spectrometry have been used to analyze commercial formulations of related compounds, such as (2,4-dichlorophenoxy)acetic acid, to estimate the content of various esters and related acids or phenols . The first hyperpolarizability, molecular electrostatic potential, and HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, providing insights into the stability of the molecule and charge transfer within it .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Derivatives synthesized from 2-(4-Amino-3-chlorophenyl)acetic acid, such as formazans and Mannich bases, are explored for their antimicrobial properties. These compounds have been tested against pathogenic strains like Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans, showing moderate activity. This highlights their potential use in developing new antimicrobial agents (Sah et al., 2014).

Chemical Synthesis Optimization

Research into optimizing the synthesis processes for compounds related to 2-(4-Amino-3-chlorophenyl)acetic acid is ongoing. Studies focus on improving yields, reducing reaction times, and enhancing the purity of the final products. These optimizations are crucial for industrial-scale production and applications in pharmaceuticals (Hu Jia-peng, 2012).

Conformational Studies

The conformational behavior of phenoxyacetic acid derivatives, closely related to 2-(4-Amino-3-chlorophenyl)acetic acid, is studied in both their free form and when bound in adducts. These studies provide insights into the molecular interactions and stability of these compounds, which are essential for their applications in drug design and material science (Lynch et al., 2003).

Pharmacological Studies

Compounds derived from 2-(4-Amino-3-chlorophenyl)acetic acid are also subjects of pharmacological studies, focusing on their interactions with biological receptors. Such studies are fundamental in drug discovery and development, providing a basis for the creation of new therapeutic agents (Gouldson et al., 2000).

Environmental and Toxicological Research

Research into the environmental impact and toxicological profiles of compounds related to 2-(4-Amino-3-chlorophenyl)acetic acid, such as chlorophenoxy herbicides, is crucial. Studies focus on their degradation, potential toxic effects on human cells, and environmental persistence, contributing to safer chemical management practices (Mahmoudinia et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPFHSPLVUBKAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-chlorophenyl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)